
L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-seryl-L-serylglycyl-L-tyrosin ist ein Pentapeptid, das aus den Aminosäuren L-Alanin, L-Serin, Glycin und L-Tyrosin besteht. Peptide wie dieses sind in verschiedenen biologischen Prozessen unerlässlich und haben wichtige Anwendungen in der wissenschaftlichen Forschung und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-Alanyl-L-seryl-L-serylglycyl-L-tyrosin erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Kupplungsreaktion: Jede Aminosäure wird mit der wachsenden Peptidkette unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N’-Diisopropylcarbodiimid (DIC) in Gegenwart eines Kupplungsmittels wie Hydroxybenzotriazol (HOBt) gekoppelt.
Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) oder ähnlichen Reagenzien entfernt.
Spaltung: Das endgültige Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Peptiden wie L-Alanyl-L-seryl-L-serylglycyl-L-tyrosin setzt häufig automatisierte Peptidsynthesizer ein, die den SPPS-Prozess rationalisieren. Diese Maschinen können mehrere Synthesezyklen bewältigen und so eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
L-Alanyl-L-seryl-L-serylglycyl-L-tyrosin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Tyrosinrest kann zu Dityrosin oder anderen Oxidationsprodukten oxidiert werden.
Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls diese in der Peptidstruktur vorhanden sind.
Substitution: Aminosäurereste können durch andere funktionelle Gruppen ersetzt werden, um die Eigenschaften des Peptids zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation, z. B. Acylierungsmittel für Acylierungsreaktionen.
Hauptprodukte, die gebildet werden
Oxidation: Dityrosin, oxidierte Serinderivate.
Reduktion: Reduziertes Peptid mit freien Thiolgruppen.
Substitution: Modifizierte Peptide mit veränderten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-seryl-L-serylglycyl-L-tyrosin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.
Biologie: Untersuchung seiner Rolle bei Protein-Protein-Interaktionen und zellulären Signalwegen.
Medizin: Erforschung möglicher therapeutischer Anwendungen, einschließlich Medikamententrägersystemen und Peptid-basierten Impfstoffen.
Industrie: Verwendung bei der Entwicklung von Biomaterialien und als Bestandteil kosmetischer Formulierungen.
Wirkmechanismus
Der Wirkmechanismus von L-Alanyl-L-seryl-L-serylglycyl-L-tyrosin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Das Peptid kann biologische Pfade durch Bindung an diese Zielstrukturen modulieren und zelluläre Prozesse wie Signaltransduktion, Genexpression und Proteinsynthese beeinflussen.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-seryl-L-serylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
L-Alanyl-L-tyrosin: Ein Dipeptid mit ähnlicher Aminosäurezusammensetzung, aber kürzerer Kettenlänge.
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanin: Ein weiteres Pentapeptid mit einer anderen Sequenz von Aminosäuren.
Einzigartigkeit
L-Alanyl-L-seryl-L-serylglycyl-L-tyrosin ist einzigartig aufgrund seiner spezifischen Sequenz, die ihm bestimmte strukturelle und funktionelle Eigenschaften verleiht. Seine Kombination von Aminosäuren ermöglicht einzigartige Interaktionen und Anwendungen, die bei anderen Peptiden nicht beobachtet werden.
Eigenschaften
CAS-Nummer |
911427-99-1 |
|---|---|
Molekularformel |
C20H29N5O9 |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C20H29N5O9/c1-10(21)17(30)24-15(9-27)19(32)25-14(8-26)18(31)22-7-16(29)23-13(20(33)34)6-11-2-4-12(28)5-3-11/h2-5,10,13-15,26-28H,6-9,21H2,1H3,(H,22,31)(H,23,29)(H,24,30)(H,25,32)(H,33,34)/t10-,13-,14-,15-/m0/s1 |
InChI-Schlüssel |
SFHYWVKQABZGQM-HJPIBITLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




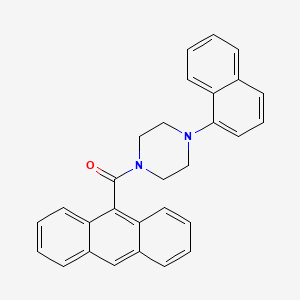
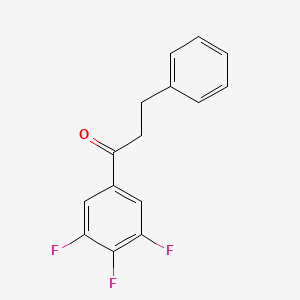
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
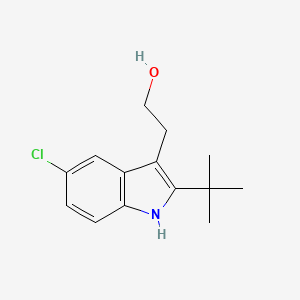
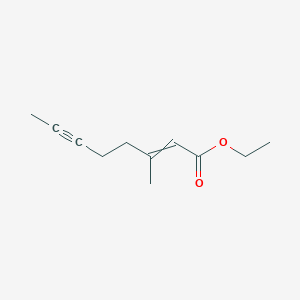
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
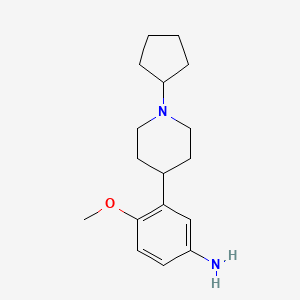
![2-Bromo-5-[5-[5-[5-[5-(5-bromothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12603205.png)
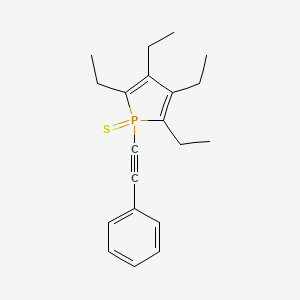
![6-[2-(4-Chlorophenyl)hydrazinylidene]-5,7-dimethyl-3,6-dihydro-2H-1,4-diazepine](/img/structure/B12603211.png)


